molecular formula C19H17N7O3S B294693 1-{[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

1-{[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No. B294693
M. Wt: 423.5 g/mol
InChI Key: IZEROGYDFNFIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

The compound has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been studied for its potential use as a corrosion inhibitor and as a fluorescent probe for the detection of metal ions. In analytical chemistry, it has been used as a reagent for the determination of various analytes.

Mechanism of Action

The mechanism of action of 1-{[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is not fully understood, but it has been suggested to involve the inhibition of various enzymes and proteins. It has been reported to inhibit the activity of DNA topoisomerase II, which is an important enzyme involved in DNA replication and transcription. It has also been reported to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
The compound has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal activity, antibacterial activity, and anti-inflammatory activity. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole in lab experiments is its broad range of applications. It can be used in various fields, including medicinal chemistry, material science, and analytical chemistry. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for research on 1-{[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole. One direction is to further investigate its mechanism of action to optimize its use in various applications. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and bacterial infections. Additionally, its potential as a fluorescent probe for the detection of metal ions could be further investigated.

Synthesis Methods

The synthesis of 1-{[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a multi-step process that involves the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper, but it has been reported in the literature by several research groups.

properties

Molecular Formula

C19H17N7O3S

Molecular Weight

423.5 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17N7O3S/c1-27-14-8-11(9-15(28-2)17(14)29-3)18-23-26-16(21-22-19(26)30-18)10-25-13-7-5-4-6-12(13)20-24-25/h4-9H,10H2,1-3H3

InChI Key

IZEROGYDFNFIHN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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